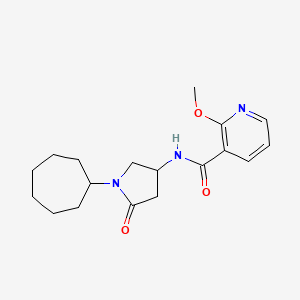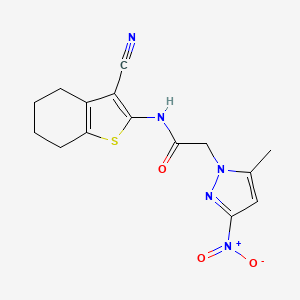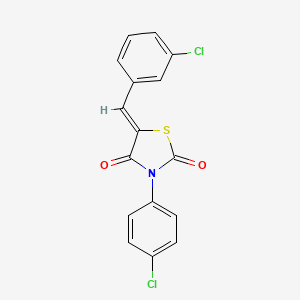
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methoxynicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-methoxynicotinamide, commonly known as CYM-5442, is a small molecule compound that has shown potential in various scientific research applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been found to have a significant impact on cellular metabolism.
作用機序
The mechanism of action of CYM-5442 is not fully understood; however, it is believed to work by increasing the levels of NAD+ in cells. NAD+ is a critical coenzyme that plays a vital role in cellular metabolism. CYM-5442 has been found to activate the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is responsible for the synthesis of NAD+. By increasing the levels of NAD+, CYM-5442 can enhance cellular metabolism and promote cellular health.
Biochemical and Physiological Effects
CYM-5442 has been found to have several biochemical and physiological effects. Studies have shown that CYM-5442 can increase the levels of NAD+ in cells, which can enhance cellular metabolism and promote cellular health. CYM-5442 has also been found to reduce inflammation and oxidative stress, which are both associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
実験室実験の利点と制限
One of the main advantages of using CYM-5442 in lab experiments is its ability to enhance cellular metabolism and promote cellular health. CYM-5442 has also been found to reduce inflammation and oxidative stress, which can be beneficial in various disease models. However, one of the limitations of using CYM-5442 in lab experiments is its limited solubility, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for CYM-5442 research. One potential direction is to explore the use of CYM-5442 in combination therapy with chemotherapy drugs. Another potential direction is to investigate the potential of CYM-5442 in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of CYM-5442 and its potential impact on cellular metabolism and health.
Conclusion
In conclusion, CYM-5442 is a small molecule compound that has shown potential in various scientific research applications. Its ability to enhance cellular metabolism and promote cellular health makes it a promising candidate for the treatment of various diseases, including cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of CYM-5442 and its potential impact on cellular metabolism and health.
合成法
The synthesis of CYM-5442 involves a multi-step process that includes the reaction of 2-methoxynicotinic acid with thionyl chloride to form 2-methoxy-4-chloropyridine. The resulting compound is then reacted with 1-cycloheptyl-3-pyrrolidinone in the presence of a base to form the desired product, CYM-5442.
科学的研究の応用
CYM-5442 has been extensively studied in various scientific research applications. One of the most significant applications of CYM-5442 is in the field of cancer research. Studies have shown that CYM-5442 can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. CYM-5442 has also been found to enhance the efficacy of chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)-2-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-18-15(9-6-10-19-18)17(23)20-13-11-16(22)21(12-13)14-7-4-2-3-5-8-14/h6,9-10,13-14H,2-5,7-8,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXKGKKAUDUOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2CC(=O)N(C2)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(5-hydroxy-2-methylphenyl)benzamide](/img/structure/B6103866.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6103867.png)
![N-{3-oxo-3-[(4-pyridinylmethyl)amino]propyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6103876.png)
![2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)

![4-(dimethylamino)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6103906.png)
![N-allyl-4-[2-(4-chlorophenyl)hydrazino]-2,6-dimethylnicotinamide](/img/structure/B6103909.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]methanesulfonamide](/img/structure/B6103916.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(4,6-dimethyl-2-pyrimidinyl)-4-piperidinyl]propanamide](/img/structure/B6103931.png)
![N-(3-isopropoxypropyl)-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6103947.png)

![3-(4-fluorophenyl)-2-(methoxymethyl)-7-(2-phenylethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103955.png)